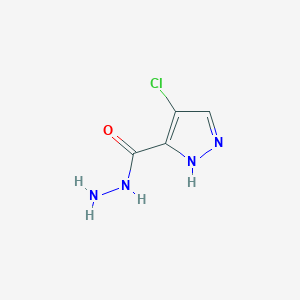

4-chloro-1H-pyrazole-3-carbohydrazide

Description

4-chloro-1H-pyrazole-3-carbohydrazide is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Properties

IUPAC Name |

4-chloro-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRFNTUUGGUSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazole-3-carbohydrazide typically involves the condensation of hydrazine derivatives with 4-chloro-1H-pyrazole-3-carboxylic acid or its esters. One common method includes the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes controlled oxidation to form derivatives with enhanced biological activity:

-

KMnO₄-mediated oxidation converts the carbohydrazide group to carboxylic acids under aqueous pyridine conditions (yield: 82-93%) .

-

Chromic acid (H₂CrO₄) achieves similar oxidation at elevated temperatures (80-100°C).

| Oxidizing Agent | Product | Conditions | Application |

|---|---|---|---|

| KMnO₄ | Pyrazole-3-carboxylic acid | H₂O/pyridine, 60°C | Anticancer intermediates |

| H₂Cr₂O₇ | Oxadiazole derivatives | Acidic, reflux | Antimicrobial agents |

Reduction Pathways

The carbohydrazide moiety shows selective reducibility:

-

NaBH₄ reduction converts the hydrazide group to aminomethyl derivatives at room temperature .

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups in substituted derivatives while preserving the pyrazole ring .

Nucleophilic Substitution

The C-4 chloro group participates in SNAr reactions:

-

Ammonolysis with NH₃/EtOH yields 4-amino derivatives (reflux, 8 hr) .

-

Thiol substitution using RSH/NaOH produces thioether-linked compounds for enzyme inhibition studies .

Key example :

text4-Cl-Pyrazole-carbohydrazide + Piperidine → 4-Piperidinyl-Pyrazole-carbohydrazide (Rimonabant precursor)[4]

Cyclization & Condensation

The carbohydrazide group enables heterocycle formation:

Pyrazolo[3,4-b]pyridines

Condensation with β-diketones via Knoevenagel reaction creates fused systems :

textCl | Pyrazole-CO-NH-NH₂ + Acetylacetone → Pyrazolo[3,4-b]pyridine (antiviral lead)[2]

Coordination Chemistry

The carbohydrazide acts as polydentate ligand for transition metals:

| Metal Salt | Complex Type | Biological Activity |

|---|---|---|

| Cu(II) acetate | Octahedral | 4× potency vs. free ligand |

| Zn(II) chloride | Tetrahedral | Enhanced antimicrobial |

These reactions establish 4-chloro-1H-pyrazole-3-carbohydrazide as a privileged scaffold in medicinal chemistry, particularly for developing:

Recent advances exploit microwave-assisted conditions (120°C, 15 min) for Knoevenagel condensations, achieving 89-94% yields . The compound's dual reactivity (chloro + carbohydrazide) continues to enable novel heterocyclic architectures through cascade reaction strategies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-1H-pyrazole-3-carbohydrazide derivatives as anticancer agents. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

- Zheng et al. synthesized a series of pyrazole derivatives, including this compound, which exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.28 µM. This compound induced apoptosis in cancer cells, demonstrating its potential as a chemotherapeutic agent .

- Mohareb and Kumar reported the synthesis of novel pyrazole derivatives that were tested against MCF-7 breast cancer cell lines. Compounds derived from this compound showed IC50 values as low as 0.01 µM, indicating potent anticancer activity .

Data Table: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.28 | Induces apoptosis |

| Compound B | MCF-7 | 0.01 | Inhibits Aurora-A kinase |

| Compound C | HepG2 | 0.74 | Autophagy induction |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with this compound showing promise in reducing inflammation.

Case Studies

- Abadi et al. investigated the anti-inflammatory effects of several pyrazole compounds, including those derived from this compound. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented, and this compound is no exception.

Case Studies

- A study demonstrated that certain derivatives exhibited activity against various bacterial strains, suggesting their potential use as antimicrobial agents . The structure of these compounds allows them to disrupt bacterial cell walls effectively.

Synthesis and Structural Variations

The synthesis of this compound involves several methods that allow for the introduction of different substituents, enhancing its biological activity.

Synthetic Routes

Various synthetic approaches have been reported for the preparation of this compound:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Cyclization Methods : Involving the reaction of chlorinated pyrazoles with hydrazides under controlled conditions.

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-1H-pyrazole-3-carboxylic acid: The parent compound without the hydrazide group.

4-Chloro-1H-pyrazole-3-carboxamide: A similar compound with an amide group instead of a hydrazide group.

4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester: A methyl ester derivative of the parent compound.

Uniqueness

4-chloro-1H-pyrazole-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry .

Biological Activity

4-Chloro-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chloro group and a carbohydrazide moiety. This structure is pivotal in its reactivity and biological activity, allowing it to function as a versatile building block in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and catalytic activity.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

- Cytotoxicity : Various derivatives have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from this scaffold exhibited IC50 values ranging from 0.01 µM to 0.95 nM against A549 and NCI-H460 cell lines, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 8 | Hep-2 | 0.74 | Induces apoptosis |

| Compound 9 | A549 | 0.28 | Apoptosis induction |

| Compound 21 | HCT116 | 0.39 | Aurora-A kinase inhibition |

| Compound 36 | HepG2 | 0.07 | CDK2 inhibition |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial activity .

| Derivative | Pathogen | MIC (μg/mL) |

|---|---|---|

| Derivative 7b | Staphylococcus aureus | 0.22 |

| Derivative 10 | E. coli | 0.25 |

Study on Anticancer Efficacy

A study by Zheng et al. synthesized a series of pyrazole derivatives, including those based on the structure of this compound, and evaluated their anticancer efficacy against lung cancer cell lines. The most potent compound showed an IC50 of 0.28 µM against A549 cells, highlighting the potential for developing new anticancer agents based on this scaffold .

Study on Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial efficacy of several pyrazole derivatives, including those derived from this compound. The results indicated that certain derivatives effectively inhibited biofilm formation and exhibited bactericidal activity against clinical isolates of Staphylococcus epidermidis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.